![molecular formula C16H20N2 B3093761 1,2-Di-p-tolylethylenediamine CAS No. 124842-96-2](/img/structure/B3093761.png)
1,2-Di-p-tolylethylenediamine
Overview
Description
1,2-Di-p-tolylethylenediamine is an aromatic diamine with a chemical formula of C16H20N2 . It has a molecular weight of 240.35 g/mol .
Synthesis Analysis
The synthesis of 1,2-Di-p-tolylethylenediamine from p-Tolualdehyde can be found in various synthetic routes .
Molecular Structure Analysis
The IUPAC name of 1,2-Di-p-tolylethylenediamine is 1,2-bis (4-methylphenyl)-1,2-ethanediamine . The InChI code is 1S/C16H20N2/c1-11-3-7-13 (8-4-11)15 (17)16 (18)14-9-5-12 (2)6-10-14/h3-10,15-16H,17-18H2,1-2H3 .
Physical And Chemical Properties Analysis
1,2-Di-p-tolylethylenediamine is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
Coordination Chemistry
- The compound reacts with ruthenium(III) chloride to form μ-chloro-bridged dimeric complexes, which are stable under various conditions and can be saponified without altering the metal center's inner coordination sphere. This showcases its utility in coordination chemistry and metal complex formation (Reiner et al., 2013).
Analytical Chemistry
- Derivatives of 1,2-Di-p-tolylethylenediamine, like 1,2-bis(4-methoxyphenyl)ethylenediamine, show potential as fluorogenic reagents for detecting reducing carbohydrates and catecholamines. This indicates their application in sensitive analytical procedures for detecting biological molecules (Umegae, Nohta, & Ohkura, 1988; 1989)(Umegae, Nohta, & Ohkura, 1989).
Catalysis
- Chiral eta6-arene/N-tosylethylenediamine-Ru(II) complexes, derivatives of 1,2-Di-p-tolylethylenediamine, have been identified as excellent catalysts for asymmetric transfer hydrogenation of aromatic ketones. This illustrates its role in facilitating specific chemical reactions (Ohkuma et al., 2006).
Chemical Synthesis
- The compound plays a role in synthesizing various chemical structures, such as N-(2-Tosylamidoethyl)-monoazacrown ethers and in amination reactions to create novel compounds like 1-H-2-substituted benzimidazoles (Sheng, 1992)(Deng, McAllister, & Mani, 2009).
Material Science
- It's involved in the modification of biodegradable poly(3-hydroxybutyrate) for biomedical applications, demonstrating its potential in the field of material science and biomedicine (Abdelwahab et al., 2019).
Drug Discovery
- A compound from a library based on the 1,2-ethylenediamine structure, similar to 1,2-Di-p-tolylethylenediamine, was identified as a new antitubercular drug candidate, showcasing its relevance in pharmaceutical research (Protopopova et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
properties
IUPAC Name |
1,2-bis(4-methylphenyl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15-16H,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUZLWQGLCLOBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Di-p-tolylethylenediamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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